1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Catalog No.
S671809
CAS No.
245679-18-9
M.F
C21H27BF4N2
M. Wt
394.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol...

CAS Number

245679-18-9

Product Name

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate

Molecular Formula

C21H27BF4N2

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C21H27N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-13H,7-8H2,1-6H3;/q+1;-1

InChI Key

VNRDQIOMNLIVQJ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C

Catalysis

,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, also known as N-heterocyclic carbene (NHC) precursor, finds application in various catalytic processes due to its ability to form stable and efficient NHC ligands. These ligands coordinate with transition metals, activating them for various reactions, including:

  • Cross-coupling reactions: NHCs derived from 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate have been shown to effectively catalyze cross-coupling reactions, forming new carbon-carbon bonds.
  • Hydrogenation reactions: NHCs play a role in homogeneous hydrogenation reactions, where they activate hydrogen gas for reduction of various substrates.
  • Metathesis reactions: NHCs can also be used as catalysts in olefin metathesis reactions, enabling the rearrangement of carbon-carbon double bonds.

Material Science

,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate serves as a precursor for ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in:

  • Electrolytes for batteries and fuel cells: Ionic liquids derived from this precursor can be used as electrolytes in batteries and fuel cells due to their ability to conduct ions and their wide electrochemical window.
  • Solvents for organic synthesis: Ionic liquids offer advantages as solvents in organic synthesis due to their tunable properties and recyclability.

Other Applications

Beyond catalysis and material science, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is being explored in other areas of research, such as:

  • Drug discovery: The unique properties of NHCs derived from this precursor are being investigated for their potential applications in medicinal chemistry.
  • Antimicrobial materials: Researchers are exploring the use of NHCs in the development of new antimicrobial materials due to their potential to combat antibiotic-resistant bacteria.

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is an organic compound characterized by its unique structure, which features two 2,4,6-trimethylphenyl groups attached to a 4,5-dihydroimidazolium core. The compound has the molecular formula C27H39BF4N and a CAS number of 245679-18-9. It is often recognized for its stability and solubility in various solvents, making it a valuable reagent in chemical synthesis and catalysis .

Typical of imidazolium salts. It acts as a Lewis acid and can coordinate with nucleophiles. Additionally, it is known to undergo deprotonation reactions to form corresponding anions. Its tetrafluoroborate counterion contributes to its ionic character, enhancing its reactivity in catalytic applications .

The synthesis of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate typically involves the following steps:

  • Preparation of Imidazole: The initial step often includes the formation of 4,5-dihydroimidazole from appropriate precursors.
  • Alkylation: The imidazole derivative is then alkylated using 2,4,6-trimethylphenyl halides.
  • Formation of Tetrafluoroborate Salt: Finally, the resulting imidazolium salt is treated with tetrafluoroboric acid to yield the tetrafluoroborate salt.

These methods highlight the compound's synthetic accessibility and versatility in various chemical contexts .

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate finds applications in several fields:

  • Catalysis: It serves as a ligand in transition metal-catalyzed reactions.
  • Organic Synthesis: The compound is utilized in various organic transformations due to its reactivity and stability.
  • Material Science: Its unique properties make it suitable for developing advanced materials and coatings .

Interaction studies involving this compound focus on its role as a ligand in coordination chemistry. Research indicates that it can effectively stabilize metal centers in catalysis and facilitate various reactions by lowering activation energy barriers. These interactions are crucial for understanding its efficacy as a catalyst in organic transformations .

Several compounds share structural similarities with 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate. Here are some notable examples:

Compound NameStructureUnique Features
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborateSimilar imidazolium coreFeatures larger alkyl groups which may influence solubility and reactivity
1-Methyl-3-(2,4,6-trimethylphenyl)-imidazolium tetrafluoroborateMonosubstituted imidazoliumLess steric hindrance; potentially different catalytic properties
1-Ethyl-3-(2-methylphenyl)-imidazolium tetrafluoroborateEthyl substitutionDifferent alkyl chain length affecting physical properties

These comparisons illustrate the uniqueness of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate in terms of steric hindrance and potential reactivity profiles compared to other similar compounds .

This compound continues to be an area of interest for researchers due to its versatile applications and potential for further exploration in both synthetic and biological contexts.

Solubility Profiling in Organic Solvents

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate exhibits distinctive solubility characteristics that reflect its ionic nature combined with substantial organic character from the bulky aromatic substituents. The compound demonstrates good solubility in various organic solvents while remaining insoluble in water [1] [2], a behavior typical of ionic liquids containing tetrafluoroborate anions.

The compound shows excellent solubility in polar aprotic solvents including dimethyl sulfoxide, acetonitrile, and dichloromethane [3] [4] [5]. This solubility profile is enhanced by the presence of the bulky 2,4,6-trimethylphenyl groups, which provide significant steric bulk and contribute to the compound's interaction with organic solvent molecules [1] [6]. Methanol and ethanol serve as particularly effective solvents for both synthetic procedures and purification processes, with these alcoholic solvents being routinely employed for recrystallization of the compound [7].

Tetrahydrofuran compatibility has been demonstrated in various synthetic applications, making it suitable for reactions requiring anhydrous conditions [7] [8]. The compound's poor water solubility is characteristic of tetrafluoroborate-containing ionic compounds, where the hydrophobic nature of the mesityl substituents and the relatively weakly coordinating tetrafluoroborate anion contribute to limited aqueous solubility [2] [1].

Solvent CategorySolubilityPractical Applications
WaterInsoluble/PoorLimited aqueous applications
Alcohols (MeOH, EtOH)GoodRecrystallization, purification
Polar Aprotic (DMSO, CH₃CN)SolubleReaction medium, analysis
Chlorinated Solvents (CH₂Cl₂)SolubleExtraction, reactions
Ethers (THF)SolubleAnhydrous synthesis

Thermal Stability and Decomposition Pathways

The thermal behavior of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate demonstrates exceptional thermal stability with an onset decomposition temperature ranging from 250-280°C [9] [2]. This high thermal stability is attributed to the stabilizing effect of the tetrafluoroborate anion and the sterically demanding mesityl substituents that protect the imidazolium core from thermal degradation [1] [9].

Thermogravimetric analysis reveals that thermal decomposition occurs in a well-defined temperature range of 290-350°C [10] [9], with the process initiated by cleavage of boron-oxygen bonds within the tetrafluoroborate anion [9]. This initial decomposition step is consistent with studies on related tetrafluoroborate ionic liquids, where anionic decomposition precedes cationic degradation.

The decomposition mechanism follows a multi-step pathway beginning with the initial boron-fluorine bond cleavage in the tetrafluoroborate anion [9]. Subsequent decomposition produces boron-containing species and organic fragments derived from the imidazolium cation [9]. The high activation energy required for thermal decomposition, combined with the gradual nature of the process, makes this compound suitable for applications requiring elevated temperature stability.

Differential thermal analysis confirms that no significant thermal events occur below 250°C, indicating excellent thermal stability for typical synthetic and catalytic applications [9] [2]. The compound maintains structural integrity under inert atmospheric conditions at room temperature storage, with no decomposition occurring under normal handling conditions [2].

Thermal ParameterValueSignificance
Onset Decomposition250-280°CHigh thermal stability
Decomposition Range290-350°CWell-defined thermal behavior
Initial MechanismB-O bond cleavageAnion-initiated process
Storage StabilityStable at RTPractical handling advantages

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis reveals characteristic spectroscopic signatures that confirm the structural identity and purity of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate. The most diagnostic signal appears at 9.71 parts per million as a singlet, corresponding to the imidazolium hydrogen at the 2-position (NCHN) [7]. This downfield chemical shift is characteristic of the electron-deficient imidazolium ring system.

The aromatic region displays signals at 7.55 parts per million as a doublet integrating for four protons, representing the equivalent aromatic hydrogens of the mesityl substituents [7]. The ethylene bridge connecting the nitrogen atoms produces a singlet at 4.51 parts per million integrating for four protons [7], while the multiple methyl groups of the mesityl substituents appear as a singlet at 3.80 parts per million integrating for six protons [7].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The C(4) and C(5) carbons of the imidazolium ring appear at 127.1 and 127.4 parts per million [11], while the C(2) carbon resonates at 132.9 parts per million [11]. Aromatic carbons of the mesityl groups appear at 138.5 parts per million [11], consistent with substituted aromatic systems.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals distinctive absorption bands that provide structural confirmation and functional group identification. The carbon-hydrogen stretching region (3000-3200 cm⁻¹) displays medium to strong absorptions corresponding to both aromatic and aliphatic carbon-hydrogen bonds [12] [13].

Characteristic imidazolium ring vibrations appear at 1632 cm⁻¹ (carbon-nitrogen stretching) [14] and 1558 cm⁻¹ (aromatic carbon-carbon stretching) [14]. The tetrafluoroborate anion produces strong, characteristic absorptions at 1084 cm⁻¹ [14] [12], with additional broad absorption bands in the 900-1150 cm⁻¹ region showing peak splitting due to symmetry breaking caused by cation-anion interactions [12].

Aromatic substitution patterns are confirmed by out-of-plane bending vibrations at 765 cm⁻¹ and 707 cm⁻¹ [14], while tetrafluoroborate deformation modes appear at 533 and 522 cm⁻¹ [14] [12].

Wavenumber (cm⁻¹)AssignmentIntensity
3000-3200C-H stretchingMedium-Strong
1632C=N stretching (imidazolium)Medium
1084BF₄⁻ stretchingStrong
900-1150BF₄⁻ degenerate modesStrong, broad
765, 707Aromatic C-H bendingMedium

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis demonstrates that 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate exhibits primary absorption in the ultraviolet region with limited visible absorption [15] [16]. The major absorption maximum occurs in the 250-300 nanometer range, typical for aromatic systems with extended conjugation [15].

The compound shows minimal absorption in the visible region, consistent with its off-white to colorless appearance [17] [18]. Electronic transitions are primarily π→π* transitions originating from the aromatic mesityl substituents and the imidazolium chromophore [15].

Solvatochromic effects are expected due to the ionic nature of the compound, with polarity-dependent spectral shifts anticipated in different solvent environments [15] [16]. The molar extinction coefficient is moderate and typical for substituted aromatic systems, reflecting the aromatic substitution pattern and electronic structure [15].

Spectroscopic ParameterCharacteristicStructural Origin
UV Absorption250-300 nmAromatic π-system
Visible AbsorptionMinimalLimited conjugation
Electronic Transitionsπ→π*Mesityl and imidazolium chromophores
SolvatochromismExpectedIonic character

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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